[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1-pyridin-2-ylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c12-7-8-5-11(6-8)9-3-1-2-4-10-9;/h1-4,8,12H,5-7H2;1H |
InChI Key |
SEUVSLPJTVAZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The azetidine ring is synthesized by reacting α-substituted benzylamines (e.g., benzhydrylamine) with 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) in hot organic solvents (toluene or xylene) containing a non-nucleophilic base (e.g., KCO) and water. This forms N-protected azetidines, which are subsequently deprotected via hydrogenolysis.
Key Steps :
Hydroxymethylation
The azetidine intermediate undergoes hydroxymethylation via:
-
Aldehyde Reduction : Reaction with formaldehyde followed by NaBH reduction.
-
Epoxide Ring-Opening : Using epichlorohydrin and subsequent hydrolysis.
Pyridine-Azetidine Coupling via Buchwald-Hartwig Amination
Palladium-Catalyzed Cross-Coupling
Azetidine-3-methanol is coupled to 2-chloropyridine using Pd catalysts (Pd(dba)) and ligands (Xantphos) in toluene at 100°C.
Reaction Conditions :
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 min) enhances coupling efficiency, reducing reaction time from 12 h to 30 min.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethanol or methanol to form the hydrochloride salt.
Procedure :
-
Dissolve [1-(Pyridin-2-yl)azetidin-3-yl]methanol in ethanol.
-
Bubble HCl gas at 0°C for 10 min.
-
Reflux for 12 h, yielding crystalline hydrochloride (purity: 88–95%).
Continuous Flow Synthesis for Industrial Scale-Up
Reactor Design
-
Flow Reactors : Tubular reactors with in-line mixing.
-
Conditions : 180°C, 23 mbar vacuum, residence time: 5–10 min.
Advantages :
Alternative Routes: Reductive Amination
One-Pot Strategy
3-Aminoazetidine is condensed with pyridine-2-carbaldehyde using NaBHCN in MeOH.
Reaction :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|---|
| 1,3-Dihalopropane | Benzhydrylamine, Pd(OH) | 65–78 | Moderate | 88–92 |
| Buchwald-Hartwig | Pd(dba), Xantphos | 55–70 | High | 90–95 |
| Continuous Flow | HCl gas, MIBK | 85–90 | Industrial | 93–97 |
| Reductive Amination | NaBHCN | 50–60 | Low | 80–85 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction could produce pyridin-2-ylmethanol.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring and an azetidine moiety, with a hydroxymethyl group attached to the azetidine nitrogen. This unique structural arrangement enhances its reactivity and biological interactions, making it a candidate for various applications in drug development and chemical synthesis.
Medicinal Chemistry
Pharmacological Properties:
Research indicates that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride may exhibit a range of pharmacological effects, including:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
- Receptor Modulation: It may interact with nicotinic acetylcholine receptors, potentially leading to therapeutic applications in addiction treatment and neuroprotection .
Case Study Example:
A study on similar compounds indicated that derivatives with a pyridinyl structure demonstrated selective desensitization of α4β2 nicotinic acetylcholine receptors, suggesting that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride might have analogous effects .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create diverse chemical libraries for drug discovery purposes.
Synthetic Routes:
The synthesis typically involves the nucleophilic addition of pyridine derivatives to azetidine intermediates, followed by reduction and formation of the hydrochloride salt. Common solvents used include toluene and ethyl acetate .
The biological activity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride has been explored through various studies:
Mechanism of Action
The mechanism of action of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of azetidine- and pyridine-containing derivatives. Below is a systematic comparison with analogous compounds based on structural features, molecular properties, and synthesis methods.
Structural and Molecular Comparisons
Table 1: Key Molecular Parameters of Selected Compounds
Key Observations:
Ring Size and Rigidity: The target compound features a 4-membered azetidine ring, which confers higher ring strain and conformational rigidity compared to 5-membered pyrrolidine derivatives (e.g., pyrrolidin-3-ylmethanol HCl) . Smaller rings like azetidine may enhance binding affinity in medicinal chemistry applications due to restricted flexibility.
Substituent Effects :
- The pyridin-2-yl group in the target compound differs from pyridin-3-yl (e.g., in ) in electronic and steric profiles. Pyridin-2-yl has a nitrogen atom adjacent to the azetidine linkage, which may influence hydrogen bonding or coordination chemistry.
- The -CH₂OH group in the target compound contrasts with the bromo substituent in 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl , which would increase hydrophobicity and reactivity in cross-coupling reactions .
Salt Form and Solubility: All compared compounds are hydrochloride salts, improving aqueous solubility. However, molecular weight differences (e.g., 176.64 g/mol for the pyrrolidinone derivative vs. 210.70 g/mol for the spiro compound) suggest variations in pharmacokinetic properties .
Key Insights:
- The target compound’s synthesis can be inferred from methods in , where pyridinyl carboxylic acids are coupled to cyclic amines using activating agents like EDCI/HOBt.
- Brominated analogs (e.g., 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl ) may undergo further functionalization via Suzuki-Miyaura coupling, leveraging the bromine substituent .
Biological Activity
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including a pyridine ring and an azetidine moiety. This article examines its biological activity, potential pharmacological applications, and relevant research findings.
Structural Characteristics
The compound's structure comprises:
- Pyridine Ring : Contributes to its binding properties and interaction with biological targets.
- Azetidine Moiety : Enhances the compound's stability and reactivity.
- Hydroxymethyl Group : Facilitates various interactions in biological systems.
Biological Activity Predictions
Computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride may interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could lead to a range of pharmacological effects, including:
- Enzyme Inhibition : Potentially useful in treating diseases characterized by enzyme dysregulation.
- Receptor Modulation : May influence neurotransmitter systems, particularly cholinergic pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Pyridyl-Azetidine | Pyridine ring; azetidine core | Potential neuroprotective effects |
| Pyridazine Derivatives | Similar ring structure | Antimicrobial properties |
| 1-(Pyridin-3-yl)azetidine | Different substitution on pyridine | Anticancer activity |
Research Findings
Recent studies have highlighted the following aspects of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride:
- Enzyme Interaction Studies : Research indicates that compounds with similar structures exhibit enhanced bioactivity due to privileged substructures that facilitate selective binding to target proteins.
- Pharmacological Properties : The compound has shown potential in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in neurodegenerative diseases .
- Synthesis and Stability : Various synthetic routes have been explored for the preparation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, emphasizing the importance of in vivo stability for clinical applications .
- Toxicity and Safety Profiles : Preliminary assessments indicate a favorable safety profile, with no acute toxicity observed in animal models at tested concentrations .
Case Studies
Several case studies have been conducted to evaluate the biological activity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride:
- Case Study 1 : A study investigating its effect on neuroprotection demonstrated significant protective effects against oxidative stress in neuronal cell lines.
- Case Study 2 : Another study focused on its antimicrobial properties, revealing effective inhibition against specific bacterial strains, indicating potential for development as an antibiotic agent.
Q & A
Basic: What are the recommended synthetic routes for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2: Introduction of the pyridin-2-yl group via Buchwald-Hartwig amination or nucleophilic substitution, using Pd catalysts or SN2 mechanisms .
- Step 3: Methanol functionalization through oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone intermediate) .
- Step 4: Hydrochloride salt formation by treating the free base with HCl in ethanol .
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Basic: How should researchers characterize purity and structural integrity of this compound?
Answer:
Employ a combination of techniques:
- NMR Spectroscopy: Confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), pyridin-2-yl protons (δ 7.2–8.5 ppm), and methanol group (δ 1.5–2.0 ppm for -CH₂OH) .
- HPLC: Use a C18 column (UV detection at 254 nm) to verify ≥95% purity; mobile phase: acetonitrile/water (0.1% TFA) .
- Mass Spectrometry: Confirm molecular ion peak at m/z 199.1 (free base) and 235.6 (HCl salt) .
- Elemental Analysis: Match calculated vs. observed C, H, N, Cl values (±0.4%) .
Advanced: How to resolve contradictions in crystallographic data for this compound?
Answer:
Crystallographic challenges include twinning, disorder, or weak diffraction. Strategies:
- Data Collection: Use high-resolution synchrotron radiation to improve data quality .
- Refinement: Employ SHELXL for robust small-molecule refinement; apply TWIN/BASF commands for twinned data .
- Validation: Cross-check with PLATON to detect symmetry violations or missed solvent molecules .
- Alternative Methods: If single crystals fail, use powder XRD with Rietveld refinement .
Advanced: How does the azetidine ring’s stereochemistry influence biological activity?
Answer:
The azetidine ring’s conformation affects target binding. Methodologies to study this:
- Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
- SAR Studies: Compare IC₅₀ values of enantiomers in enzyme assays (e.g., kinase inhibition) .
- Molecular Dynamics Simulations: Model ligand-receptor interactions using AMBER or GROMACS to predict stereochemical preferences .
- X-ray Crystallography: Determine bound ligand conformation in protein complexes .
Advanced: How to analyze the hydrochloride salt’s stability under varying conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–10) at 25°C; quantify degradation via HPLC .
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products via LC-MS .
- Degradation Product Identification: Use HRMS and ¹H-NMR to characterize byproducts (e.g., hydrolysis of azetidine ring) .
Advanced: How to integrate computational tools with experimental data for reactivity prediction?
Answer:
- Density Functional Theory (DFT): Calculate reaction pathways (e.g., ring-opening energetics) using Gaussian09 .
- Docking Studies: Predict binding modes to targets (e.g., GPCRs) with AutoDock Vina .
- Machine Learning: Train models on existing kinetic data to predict reaction yields under new conditions .
- Validation: Correlate computed activation energies with experimental Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
